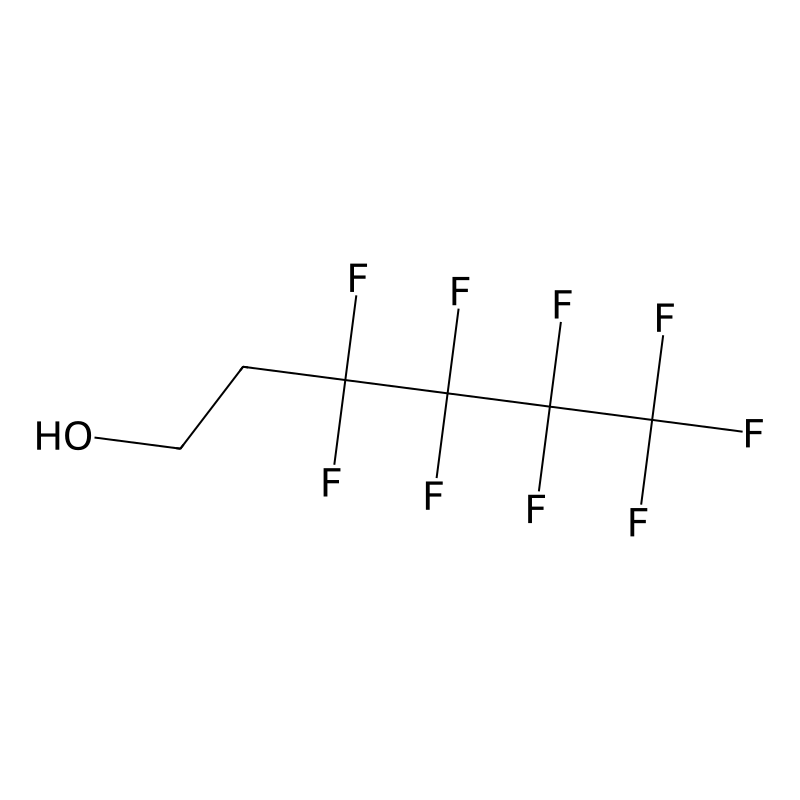

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Engineering

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- (also known as 1H,1H,2H,2H-Perfluorohexan-1-ol) finds applications in material science and engineering due to its unique properties. Its high fluorine content makes it:

- Hydrophobic and oleophobic: It repels water and oil, making it a valuable material for creating protective coatings for surfaces [].

- Chemically resistant: Its strong carbon-fluorine bonds make it resistant to many chemicals and solvents, allowing its use in harsh environments [].

- Low surface energy: This property makes it suitable for anti-fouling coatings that prevent the adhesion of unwanted materials such as bacteria and barnacles [].

Biomedical Research

This compound has been explored in biomedical research for its potential applications:

- Drug delivery: Its ability to self-assemble into nanoparticles makes it a potential carrier for drug delivery, enabling targeted drug delivery to specific cells [].

- Biosensors: Its unique properties are being investigated for the development of biosensors for the detection of biomolecules [].

Other Potential Applications

-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is also being investigated for potential applications in:

- Refrigerants: Due to its low boiling point and environmental stability, it is being studied as a potential replacement for traditional refrigerants with lower environmental impact.

- Fire extinguishing agents: Its ability to extinguish fires by smothering the flames is being explored for use in specialized fire-fighting applications.

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is a fluorotelomer alcohol with the molecular formula C₆H₅F₉O. It features a long perfluorinated carbon chain that imparts distinct physical and chemical characteristics compared to non-fluorinated alcohols. The presence of fluorine atoms enhances its hydrophobicity and thermal stability, making it suitable for various applications in chemical synthesis and materials science .

Perfluorohexanol is a potential environmental contaminant due to its persistence and potential for bioaccumulation. While human health effects from exposure are still under investigation, some studies suggest potential links to developmental problems and certain cancers.

Key Safety Concerns:

- Flammability: Perfluorohexanol has a relatively low flash point, indicating flammability. Proper handling and storage are crucial.

- Environmental Persistence: Perfluorohexanol is highly resistant to degradation and can accumulate in the environment.

- Potential Health Effects: Studies suggest potential health risks upon exposure, requiring further investigation.

The chemical behavior of 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is influenced by its functional groups. It can undergo typical alcohol reactions such as:

- Esterification: Reacting with acids to form esters.

- Dehydration: Losing water to form alkenes under acidic conditions.

- Oxidation: Converting to aldehydes or ketones depending on the reaction conditions.

The fluorinated nature of the compound may also affect its reactivity and stability in various environments .

Several methods exist for synthesizing 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. Common approaches include:

- Fluorination of Hexanol: Starting from hexanol and applying fluorination techniques to introduce fluorine atoms.

- Telomerization: Utilizing telomerization processes involving perfluorinated reactants to synthesize the desired compound.

These methods often require controlled conditions to ensure the selective introduction of fluorine without unwanted side reactions .

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- finds applications in various fields:

- Chemical Industry: As a solvent or intermediate in the synthesis of other fluorinated compounds.

- Material Science: Its unique properties make it suitable for developing hydrophobic coatings and treatments.

- Biotechnology: Potential use as a solvent in cell culture and other biological applications due to its compatibility with certain biological systems .

Studies involving similar fluorinated compounds suggest that interactions with biological systems can vary significantly based on chain length and degree of fluorination. For example:

- Fluorinated alcohols may influence membrane integrity and cellular uptake.

- Their hydrophobic nature can alter solubility and bioavailability in biological matrices.

Understanding these interactions is crucial for assessing the safety and efficacy of such compounds in practical applications .

Several compounds share structural similarities with 1-hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hexanol | C₆H₁₄O | Non-fluorinated; standard alcohol properties |

| 2-Hydroxyethyl Perfluorooctanoate | C₈H₁₅F₇O₂ | Higher degree of fluorination; surfactant use |

| 3-(Perfluorobutyl) propanol | C₇H₁₅F₉O | Shorter carbon chain; different physical properties |

| 2-Hydroxyperfluoropentanoic acid | C₇H₁₃F₇O₂ | Acidic nature; used in polymer synthesis |

The uniqueness of 1-hexanol lies in its balanced structure that combines moderate chain length with high fluorination levels. This combination results in distinct solvent properties and potential applications not found in non-fluorinated counterparts .

Molecular Composition

The compound features a six-carbon chain with nine fluorine atoms substituted on carbons 3–6, retaining a hydroxyl group at the terminal carbon. Its molecular formula is C₆H₅F₉O (molecular weight: 264.09 g/mol). The fluorination pattern confers exceptional stability due to strong carbon-fluorine bonds, while the hydroxyl group enables reactivity in organic synthesis.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 109.7 ± 40.0°C | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 20.1 ± 27.3°C | |

| Log P | 3.30 (estimated) | |

| Solubility | Low in water (log P > 3) |

The compound’s high density and low boiling point distinguish it from non-fluorinated alcohols, while its fluorinated structure minimizes hydration, reducing aqueous solubility.

Comparative Analysis with Fluorinated and Non-Fluorinated Analogs

1-Hexanol (C₆H₁₄O)

The non-fluorinated analog exhibits contrasting properties:

- Molecular Weight: 102.18 g/mol.

- Boiling Point: 157°C.

- Density: 0.82 g/cm³.

- Applications: Perfumes, plasticizers, and industrial solvents.

| Property | 1-Hexanol | Nonafluoro-1-Hexanol |

|---|---|---|

| Polarity | Polar | Nonpolar |

| Solubility in Water | 5.9 g/L | <1 g/L (estimated) |

| Reactivity | Moderate | Low |

The fluorinated derivative’s reduced reactivity and solubility make it ideal for inert environments, while 1-hexanol’s higher hydrophilicity suits biological applications.

2-Hydroxyethyl Perfluorooctanoate

While direct data on this compound is limited in provided sources, ethyl perfluorooctanoate (CAS 3108-24-5) serves as a structural analog. Key features include:

- Formula: C₁₀H₅F₁₅O₂.

- Applications: Surfactants in coatings and electronics.

- Environmental Concerns: Potential bioaccumulation due to perfluoroalkyl sulfonate (PFAS) derivatives.

3-(Perfluorobutyl)propanol (CAS 83310-97-8)

This compound, with a shorter carbon chain (C₇H₇F₉O), demonstrates:

- Boiling Point: 163–164°C.

- Density: 1.528 g/mL.

- Solubility: Slightly soluble in chloroform and methanol.

- Applications: Specialty materials and intermediates.

Structural Comparison

| Property | Nonafluoro-1-Hexanol | 3-(Perfluorobutyl)propanol |

|---|---|---|

| Carbon Chain Length | 6 carbons | 7 carbons |

| Fluorination | 9 F atoms | 9 F atoms |

| Hydroxyl Position | Terminal | Terminal |

Despite similar fluorination levels, the longer chain in nonafluoro-1-hexanol enhances thermal stability.

2-Hydroxyperfluoropentanoic Acid

Perfluoropentanoic acid (CAS 2706-90-3), a related acidic derivative, exhibits:

- Formula: C₅HF₉O₂.

- Boiling Point: 140°C.

- Density: 1.713 g/mL.

- Applications: Polymer synthesis and surface modification.

| Property | Nonafluoro-1-Hexanol | Perfluoropentanoic Acid |

|---|---|---|

| Functional Group | Alcohol | Carboxylic Acid |

| Acid Strength | Neutral | Strongly Acidic (pKa ~2) |

| Reactivity | Moderate | High |

The acidic nature of perfluoropentanoic acid facilitates polymer crosslinking, whereas nonafluoro-1-hexanol’s alcohol group suits esterification.

Applications in Industrial and Materials Science

Industrial Synthesis

Nonafluoro-1-hexanol serves as a precursor for fluorinated polymers and lubricants. Its low reactivity under standard conditions enables controlled functionalization, critical in:

- Fluoropolymer Production: Used to synthesize perfluoroalkoxy alkanes (PFA) and fluorinated ethylene propylene (FEP).

- Surface Coatings: Forms hydrophobic layers on metals and textiles.

Comparative Industrial Uses

XLogP3

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category